molecular formula C17H21NO3 B134716 (R)-依托多拉克 CAS No. 87226-41-3

(R)-依托多拉克

货号 B134716
CAS 编号: 87226-41-3
分子量: 287.35 g/mol
InChI 键: NNYBQONXHNTVIJ-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Etodolac, also known as SDX-101, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential in treating various forms of cancer, including multiple myeloma and B-cell chronic lymphocytic leukemia (B-CLL). It has been shown to induce potent cytotoxicity in drug-sensitive and drug-resistant cell lines, as well as primary cells isolated from patients with multiple myeloma refractory to chemotherapy . In a phase I clinical trial, R-etodolac demonstrated tolerability and safety, with the most common adverse events being gastrointestinal and skin-related . It has also been noted for its selectivity in inhibiting human prostaglandin G/H synthase 2 (PGHS-2) over PGHS-1, which may contribute to its gastrointestinal safety profile .

Synthesis Analysis

The synthesis of (R)-Etodolac involves the resolution of its racemic form, which can be achieved through the formation of diastereomers using enantiomerically pure amines. These diastereomers can be separated and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) . The absolute configuration of the diastereomeric derivatives can be determined, which is essential for assessing the enantiomeric purity of the compound .

Molecular Structure Analysis

The molecular structure of (R)-Etodolac has been studied using density functional theory, which supports the three-dimensional geometry of the diastereomers formed during the synthesis process . The optimized structures of these diastereomers confirm their stereochemistry, which is crucial for their separation and the determination of the drug's enantiomeric purity.

Chemical Reactions Analysis

(R)-Etodolac has been shown to induce apoptosis in cancer cells through the cleavage of caspase-8, -9, and -3 and PARP, as well as the down-regulation of cyclin D1 expression . It also up-regulates the proapoptotic variant of myeloid cell leukemia-1 (Mcl-1S) and enhances the cytotoxic effects of dexamethasone . The drug's ability to overcome drug resistance in multiple myeloma cells, even in the presence of protective factors like IL-6 and IGF-1, highlights its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Etodolac have been characterized through various studies. It has been noted that the drug is rapidly absorbed when administered orally, with a time to maximum concentration ranging from 2 to 4 hours and a half-life ranging from 5 to 7 hours . The pharmacokinetic profile of R-etodolac is such that the increase in maximum concentration is not proportional to the increase in dose . Additionally, the drug has been shown to significantly reduce the absolute lymphocyte count in B-CLL patients in a dose-dependent manner .

科学研究应用

犬类骨关节炎的管理

(R)-依托多拉克已在兽医学中得到探索,特别是在犬类骨关节炎的管理中。研究重点关注了它与其他药理剂(如卡洛芬、美洛昔康和多硫酸乙酰氨基葡萄糖)的联合使用。证据表明,(R)-依托多拉克用于犬类骨关节炎时,提供了中等程度的舒适度和疗效,表明其在兽医环境中管理此病症的潜力 (阿拉贡、霍夫迈斯特和巴德斯伯格,2007) (桑德索恩等人,2009)

膝骨关节炎的药理治疗

在人类医学中,(R)-依托多拉克已在膝骨关节炎的随机对照试验中得到评估。这些研究系统地回顾了非甾体抗炎药(NSAIDs)的疗效,包括 (R)-依托多拉克,并发现 (R)-依托多拉克在一些 NSAIDs 比较中更优,表明其在治疗膝骨关节炎方面的潜在益处 (陶惠德和霍赫伯格,1997)

安全和危害

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the compound’s potential hazards to human health and the environment.


未来方向

This involves discussing potential future research directions. This could include potential applications of the compound that have not yet been explored, or new methods of synthesizing the compound.


For a specific analysis of “®-Etodolac”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, public databases like PubChem or the Protein Data Bank (PDB) might have information on this compound. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a specialist.


属性

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233938
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Etodolac

CAS RN

87226-41-3
Record name (-)-Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87226-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETODOLAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CCC(N)(O)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
Quantity
1148 g
Type
reactant
Reaction Step One
Quantity
780.8 g
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One
[Compound]
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Etodolac
Reactant of Route 2
Reactant of Route 2
(R)-Etodolac
Reactant of Route 3
(R)-Etodolac
Reactant of Route 4
(R)-Etodolac
Reactant of Route 5
(R)-Etodolac
Reactant of Route 6
(R)-Etodolac

Citations

For This Compound
376
Citations
J Behari, G Zeng, W Otruba, MD Thompson… - Journal of …, 2007 - Elsevier
… R-Etodolac, therefore, offers the potential advantage of minimizing COX-dependent side effects. Antineoplastic effects of R-Etodolac … doses and of R-Etodolac at physiological doses on …
Number of citations: 95 www.sciencedirect.com
DR Brocks, F Jamali - Clinical pharmacokinetics, 1994 - Springer
… With respect to stereoselectivity, the Cmax of Retodolac was significantly higher than that of Setodolac in young healthy volunteers given single doses of racemic etodolac 200mg (table …
Number of citations: 96 link.springer.com
JAS Roberts, C Ma, SYT Robertson, S Kang… - … and Biophysics Reports, 2022 - Elsevier
… shown to be inhibited by R-etodolac; however, comparative … The data shows that R-etodolac is a more potent inhibitor of Wnt … in CFE of cLSCs, R-etodolac is a more potent inhibitor. …
Number of citations: 3 www.sciencedirect.com
M Jensen, A Engert, F Weissinger, W Knauf… - Investigational new …, 2008 - Springer
… Further study of R-etodolac as a possible new maintenance therapy or as a part of … to R-etodolac was estimated to be weak, and DLTs did not reflect prior experiences with R-etodolac. …
Number of citations: 29 link.springer.com
N Inoue, M Nogawa, S Ito, K Tajima… - Biological and …, 2011 - jstage.jst.go.jp
… First, we compared S- and R-etodolac in terms of their … In contrast, R-etodolac showed no ulcerogenic activity and … -2 inhibition, while R-etodolac showed gastroprotective effects that …
Number of citations: 22 www.jstage.jst.go.jp
T Inoue, M Murano, Y Yoda, T Kuramoto… - Oncology …, 2010 - spandidos-publications.com
… of R-etodolac every 3 days during the entire period; group C received a high (10-mg/kg) dose of R-etodolac … Administration of R-etodolac decreased the disease activity index during the …
Number of citations: 21 www.spandidos-publications.com
SK Kolluri, M Corr, SY James… - Proceedings of the …, 2005 - National Acad Sciences
… Thus, we hypothesized that the COX-independent effects of R-etodolac in … R-etodolac induced apoptosis of prostate cancer cells, but not normal prostatic epithelial cells. The R-etodolac-…
Number of citations: 102 www.pnas.org
JM Shi, SG Lai, CJ Xu, GL Duan, D Li - Acta Pharmacologica Sinica, 2004 - Citeseer
… The concentrations of the R-etodolac did not differ between synovial fluid and plasma. But, there was a 1.7-fold higher concentration of S-enantiomer in the synovial fluid than in the …
Number of citations: 19 citeseerx.ist.psu.edu
I Mignot, N Presle, F Lapicque, C Monot, R Dropsy… - Chirality, 1996 - Wiley Online Library
Non‐steroidal anti‐inflammatory drugs (NSAIDs) are strongly bound to human serum albumin (HSA), mainly to sites I and II. The aim of this study was to characterize the binding site(s) …
Number of citations: 42 onlinelibrary.wiley.com
H Yasui, T Hideshima, M Hamasaki, AM Roccaro… - Blood, 2005 - ashpublications.org
… mg R-etodolac twice daily, at steady-state blood levels of approximately 300 to 600 μM. … of R-etodolac in both in vitro and ex vivo MM models. Our results suggest that R-etodolac has …
Number of citations: 62 ashpublications.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。